molecular formula C15H11ClN2O B5768185 3-(3-Chloro-2-methylphenyl)quinazolin-4-one

3-(3-Chloro-2-methylphenyl)quinazolin-4-one

Cat. No.: B5768185
M. Wt: 270.71 g/mol
InChI Key: KACHPUAJIOFHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-2-methylphenyl)quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a benzene ring fused with a pyrimidine ring. This particular compound has garnered interest due to its potential pharmacological properties, including antimicrobial and anticancer activities .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored for its anticancer activities, particularly against lung and breast cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-methylphenyl)quinazolin-4-one typically involves the condensation of 3-chloro-2-methylaniline with anthranilic acid, followed by cyclization. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.

Industrial Production Methods

Industrial production methods for quinazolinone derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylphenyl)quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial cell wall synthesis, leading to cell death. In anticancer applications, it targets and inhibits specific enzymes involved in cell proliferation, such as tyrosine kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-2-methylphenyl)quinazolin-4-one stands out due to its unique combination of antimicrobial and anticancer activities. Its specific substitution pattern on the quinazolinone scaffold enhances its biological activity and selectivity compared to other similar compounds .

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-12(16)6-4-8-14(10)18-9-17-13-7-3-2-5-11(13)15(18)19/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACHPUAJIOFHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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